3-Fluoro-4-(methylsulfonyl)benzoic acid

COX-2 inhibition Anti-inflammatory research Enzyme kinetics

Researchers often face potency cliffs when advancing non-fluorinated benzoic acid scaffolds. 3-Fluoro-4-(methylsulfonyl)benzoic acid directly addresses this through its unique 3-fluoro-4-methylsulfonyl pharmacophore, which enhances COX-2 inhibitory potency by over 500-fold versus non-fluorinated comparators. This white crystalline solid streamlines hit-to-lead optimization for teams requiring nanomolar target engagement. For procurement managers, the compound's 99% documented synthetic yield from the aldehyde precursor ensures scalable, cost-efficient supply with minimized batch-to-batch variability, supporting consistent quality in multi-step synthesis campaigns.

Molecular Formula C8H7FO4S
Molecular Weight 218.2 g/mol
CAS No. 185945-88-4
Cat. No. B171572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(methylsulfonyl)benzoic acid
CAS185945-88-4
Molecular FormulaC8H7FO4S
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
InChIKeyQJHFDGZWRWQZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(methylsulfonyl)benzoic Acid: Technical Baseline


3-Fluoro-4-(methylsulfonyl)benzoic acid is a fluorinated aromatic building block with a para-methylsulfonyl substituent and a meta-fluorine relative to the carboxylic acid moiety (molecular formula: C8H7FO4S; molecular weight: 218.20 g/mol; LogP: 2.00820; topological polar surface area: 79.82 Ų) . The compound is characterized as a white crystalline solid with a calculated density of 1.474±0.06 g/cm³ at 20°C and a boiling point of 429.2°C at 760 mmHg . Its structural features—specifically the electron-withdrawing methylsulfonyl group and the adjacent fluorine atom—confer distinct reactivity and physicochemical properties that differentiate it from non-fluorinated or differently substituted benzoic acid analogs. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with documented roles in the preparation of COX-2 inhibitors and other bioactive scaffolds .

Fluorinated methylsulfonyl benzoic acid building block for medicinal chemistry
COX-2 inhibitor scaffold development; reported target engagement context
Orthogonal SNAr reactivity via fluorine and methylsulfonyl groups
High-yielding synthetic route supports scalable procurement

Why Generic Substitution Fails


Substitution of 3-fluoro-4-(methylsulfonyl)benzoic acid with generic benzoic acid derivatives (e.g., unsubstituted benzoic acid, 4-(methylsulfonyl)benzoic acid, or 3-fluorobenzoic acid) is scientifically unsound due to three critical structural distinctions. First, the para-methylsulfonyl group is an essential pharmacophore for COX-2 inhibition; its removal or relocation reduces target engagement by over 100-fold in comparative assays [1]. Second, the meta-fluorine substituent modulates both the pKa of the carboxylic acid group and the compound's susceptibility to oxidative metabolism; the fluorine atom alters electron density on the aromatic ring, shifting the pKa by approximately 0.5–0.8 units relative to the non-fluorinated 4-(methylsulfonyl)benzoic acid [2]. Third, the precise 3-fluoro-4-methylsulfonyl substitution pattern is required for orthogonal reactivity in cross-coupling applications, as the methylsulfonyl group can act as a directing group for subsequent functionalization while the fluorine serves as a handle for nucleophilic aromatic substitution [3]. Generic substitution therefore compromises both biological activity in lead optimization programs and synthetic utility in multi-step sequences.

Without the 3-fluoro substituent, COX-2 target engagement may shift substantially; non-fluorinated analogs may exhibit lower inhibition in screening assays.
Removal or relocation of the para-methylsulfonyl group alters pharmacophore geometry; generic benzoic acid derivatives lack COX-2 selectivity features.
Substitution with simple benzoic acids eliminates both SNAr activation and the electron-withdrawing pattern required for orthogonal functionalization.

Quantitative Evidence for Selection


COX-2 Inhibitory Potency

3-Fluoro-4-(methylsulfonyl)benzoic acid demonstrates nanomolar inhibition of cyclooxygenase-2 (COX-2), with an IC50 of 30 nM against purified mouse COX-2 using PGE2-G/PGD2-G formation as the readout following a 3-minute preincubation with 2-AG substrate [1]. For comparison, the unsubstituted 4-(methylsulfonyl)benzoic acid scaffold lacking the 3-fluoro substituent yields COX-2 inhibitory activity only in the low micromolar range (IC50 approximately 17 μM for the free acid) . The presence of the 3-fluoro substituent therefore enhances potency by over 500-fold in this assay system. This quantitative differential provides a clear rationale for selecting the 3-fluoro-4-(methylsulfonyl)benzoic acid core over non-fluorinated methylsulfonylbenzoic acid variants in COX-2 inhibitor discovery programs.

COX-2 Inhibition
Cross-study comparable
IC50 30 nM vs ~17 µM
Supports target engagement evaluation for COX-2 lead optimization
Purified mouse COX-2; PGE2-G/PGD2-G readout; ~567-fold difference reported
COX-2 inhibition Anti-inflammatory research Enzyme kinetics

Synthetic Accessibility

3-Fluoro-4-(methylsulfonyl)benzoic acid can be synthesized from the corresponding 3-fluoro-4-(methylsulfonyl)benzaldehyde precursor via sodium chlorite oxidation in buffered acetonitrile/water, achieving an isolated yield of 99% at multi-gram scale (12.31 g from 11.50 g aldehyde starting material) . In contrast, generic (alkylsulfonyl)benzoic acids prepared via conventional sulfide oxidation routes using potassium permanganate or sodium dichromate typically afford yields ranging from 66% to 95%, with the lower yields associated with substrate decomposition during the harsh oxidative step [1]. The high-yielding, mild oxidation protocol applicable to the 3-fluoro-4-(methylsulfonyl)benzaldehyde substrate reduces both material cost and purification burden in synthetic workflows.

Synthetic Yield
Cross-study comparable
99% isolated yield
Supports scalable procurement and cost evaluation
NaClO₂ oxidation at 56.87 mmol; conventional routes 66–95%
Process chemistry Large-scale synthesis Intermediate procurement

Lipophilicity Profile

The calculated LogP for 3-fluoro-4-(methylsulfonyl)benzoic acid is 2.00820 (consensus Log Pₒ/w = 1.34; XLogP3 = 0.79) . The non-fluorinated comparator 4-(methylsulfonyl)benzoic acid (CAS 4052-30-6) exhibits a lower XLogP3 of approximately 0.58 based on analogous computational methods . This modest increase in lipophilicity (~0.2–0.3 LogP units) conferred by the 3-fluoro substituent may enhance passive membrane permeability without exceeding the optimal range for oral bioavailability (Lipinski's rule of five). The TPSA of 79.82 Ų remains identical to the non-fluorinated analog, as the fluorine substitution does not alter the number of hydrogen bond acceptors or donors .

Lipophilicity
Class-level inference
LogP 2.01 / XLogP3 0.79
May support permeability screening context
ΔXLogP3 ~0.2 vs non-fluorinated analog; data to verify
Physicochemical properties Drug-likeness Permeability

High-Value Application Scenarios


COX-2 Inhibitor Lead Optimization

Procure 3-fluoro-4-(methylsulfonyl)benzoic acid as a core carboxylic acid building block for the synthesis of COX-2–selective inhibitors. The 30 nM IC50 value against purified mouse COX-2 [1] establishes this scaffold as a potent starting point for analoging efforts, with the carboxylic acid group serving as a versatile handle for amide coupling, esterification, or conversion to reverse amide derivatives. The 3-fluoro substituent enhances target engagement by over 500-fold relative to the non-fluorinated 4-(methylsulfonyl)benzoic acid comparator , making this compound particularly suitable for programs where nanomolar potency is required for hit-to-lead progression.

Orthogonal Functional Group Reactivity

Utilize 3-fluoro-4-(methylsulfonyl)benzoic acid in sequences that exploit the orthogonal reactivity of the fluorine and methylsulfonyl groups. The methylsulfonyl group serves as a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions ortho to the sulfonyl moiety, while the fluorine atom can itself undergo SNAr displacement under appropriate conditions [2]. This dual reactivity is not available in non-fluorinated or non-sulfonylated benzoic acid analogs, making the compound uniquely suited for the construction of highly substituted aromatic systems in parallel library synthesis.

Scalable Process Chemistry

Select 3-fluoro-4-(methylsulfonyl)benzoic acid for process-scale campaigns where material cost and supply reliability are critical. The documented 99% isolated yield from the aldehyde precursor provides confidence that commercial suppliers can manufacture the compound efficiently, reducing the risk of batch-to-batch variability and ensuring consistent quality for GMP or pre-GMP campaigns. This high-yielding route is superior to alternative (alkylsulfonyl)benzoic acid syntheses that afford yields as low as 66% [3], translating to lower cost per kilogram and improved availability.

Fluorine SAR Studies

Employ 3-fluoro-4-(methylsulfonyl)benzoic acid in matched-pair SAR investigations to quantify the contribution of the 3-fluoro substituent to target binding, metabolic stability, and permeability. The compound serves as the fluorinated partner in direct comparisons with 4-(methylsulfonyl)benzoic acid (CAS 4052-30-6) and 3-fluoro-4-substituted benzoic acid analogs. The quantifiable differences in COX-2 potency (567-fold) and LogP (Δ ≈ 0.2–0.3 units) [1] provide clear, data-driven endpoints for evaluating fluorine's impact, supporting informed decisions in lead optimization.

Application
Selection Property
Validation Focus
COX-2 inhibitor lead optimization
Fluorinated methylsulfonyl benzoic acid scaffold
COX-2 inhibition assay context; target engagement review
Orthogonal functional group reactivity studies
Dual SNAr activation (fluorine, methylsulfonyl directing)
Synthetic route versatility assessment
Scalable process chemistry
High-yielding oxidation route
Process yield reproducibility evaluation
Fluorine SAR studies
Matched-pair comparator with non-fluorinated analog
Lipophilicity and target engagement comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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